Comparative Tumor-Initiating Potency: DMBA vs. Benzo[a]pyrene (B[a]P) at Low Nanomolar Doses
In a direct comparative initiation-promotion study using female SENCAR mice, DMBA demonstrated clear tumor-initiating activity at a low dose of 1 nmol, whereas benzo[a]pyrene (B[a]P) was completely inactive [1]. At this dose, DMBA induced 0.29 tumors/mouse, compared to 0 tumors/mouse for B[a]P [1]. This quantifies a distinct potency threshold difference that precludes the use of B[a]P as a functional substitute for DMBA in low-dose carcinogenesis studies.
| Evidence Dimension | Tumor-initiating potency at low dose |
|---|---|
| Target Compound Data | 0.29 tumors/mouse |
| Comparator Or Baseline | Benzo[a]pyrene (B[a]P): 0 tumors/mouse |
| Quantified Difference | DMBA is active; B[a]P is inactive at 1 nmol |
| Conditions | 1 nmol initiation, female SENCAR mouse skin, promoted with phorbol ester acetate |
Why This Matters
This data quantitatively confirms that DMBA is a significantly more sensitive initiator than B[a]P at low, physiologically relevant doses, making it irreplaceable for studies requiring sub-maximal initiation or examining co-carcinogenesis.
- [1] Higginbotham S, RamaKrishna NV, Johansson SL, Rogan EG, Cavalieri EL. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin. Carcinogenesis. 1993;14(5):875-878. View Source
